Chlordimeform hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFNZVJGDCKNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044811 | |
| Record name | Chlordimeform hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS. | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water at 20 °C: good | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 8.03 | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
Vapor pressure, Pa at 20 °C: 0.00003 | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
19750-95-9 | |
| Record name | Chlordimeform hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19750-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlordimeform hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.321 | |
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| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YI7CT6416 | |
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| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Metabolic Pathways and Biotransformation Studies of Chlordimeform Hydrochloride
Mammalian Metabolic Fate of Chlordimeform (B52258) Hydrochloride
The metabolism of chlordimeform in mammals is characterized by rapid absorption, extensive biotransformation, and swift excretion. inchem.orginchem.org The primary route of elimination is through the urine, with a significant portion of the administered dose being excreted within the first 24 hours. inchem.org
In Vitro Enzymatic Biotransformation Mechanisms
In vitro studies using liver homogenates from rats and rabbits have provided insights into the enzymatic processes involved in chlordimeform metabolism. inchem.org These studies have shown that liver enzymes are capable of extensively breaking down chlordimeform. inchem.org For example, incubation with rat liver homogenate resulted in the transformation of a significant portion of chlordimeform into 4-chloro-o-toluidine and other unidentified metabolites. inchem.org Rabbit liver homogenates showed a similar, albeit slightly different, metabolic profile. inchem.org
The biotransformation process involves a series of enzymatic reactions, primarily oxidation and hydrolysis. inchem.orgepa.gov Sequential N-demethylation is a key initial step, leading to the formation of more toxic, yet less stable, metabolites. epa.govpic.int This is followed by hydrolysis of the formamidine (B1211174) group. inchem.org
Identification and Characterization of Primary and Secondary Metabolites
The metabolism of chlordimeform results in a number of identifiable primary and secondary metabolites. The major metabolic pathway involves sequential hydrolysis of the terminal groups. inchem.org
Primary Metabolites:
N'-(4-chloro-o-tolyl)-N-methylformamidine (demethylchlordimeform or DCDM): Formed through the N-demethylation of chlordimeform. inchem.orgepa.gov This metabolite is considered to be more acutely toxic than the parent compound. epa.govpic.int
N'-(4-chloro-o-tolyl)formamidine (didemethylchlordimeform or DDCDM): Results from a second N-demethylation step. epa.gov
N-formyl-4-chloro-o-toluidine: A product of the hydrolysis of the formamidine moiety. inchem.orginchem.org
4-chloro-o-toluidine: A principal metabolite formed through further hydrolysis and is common to both plant and animal metabolism. inchem.orginchem.org
Secondary and Other Identified Metabolites:
5-chloroanthranilic acid epa.gov
N-formyl-5-chloroanthranilic acid iarc.frepa.gov
4-chloro-o-acetotoluidide epa.gov
4-chloro-o-tolylurea epa.gov
N-methyl 4-chloro-o-tolylurea epa.gov
N,N-dimethyl 4-chloro-o-tolylurea epa.gov
A proposed metabolic pathway for chlordimeform in rats and mice involves these sequential degradation steps. inchem.org
Role of Cytochrome P450 Systems and Other Metabolic Enzymes
The cytochrome P450 (CYP) enzyme superfamily, primarily located in the liver, plays a crucial role in the Phase I metabolism of xenobiotics like chlordimeform. mdpi.comresearchgate.net These enzymes catalyze a variety of oxidative reactions. mdpi.com The initial N-demethylation steps of chlordimeform are carried out by mixed-function oxidases, a group of enzymes that includes the cytochrome P450 system. epa.gov Studies have indicated that these N-demethylation reactions, while producing more toxic intermediates, are a key part of the metabolic process. epa.govpic.int
Other enzymes are also involved in the further breakdown of chlordimeform metabolites. For instance, the deformylation of N-formyl-4-chloro-o-toluidine to 4-chloro-o-toluidine is likely carried out by a soluble liver formamidase. epa.gov
Pharmacokinetic and Excretion Profiles in Organisms
Pharmacokinetic studies in mice have shown that chlordimeform and its metabolites are rapidly absorbed and eliminated, with no significant accumulation in tissues even after repeated administration. inchem.org Excretion is primarily through the kidneys, with the majority occurring within 24 hours. inchem.org The excretion pattern follows first-order kinetics and can be described by a two-compartment model. epa.gov
Plant Metabolism and Conjugation of Chlordimeform Hydrochloride
The metabolism of chlordimeform in plants, such as cotton, also involves degradation, although the rate and extent can vary. inchem.orginchem.org When applied to cotton leaves, a portion of the chlordimeform is absorbed, while the rest can volatilize from the leaf surface. inchem.orgoup.com
Metabolism within the plant involves the sequential hydrolysis of terminal groups, similar to the pathway observed in mammals. inchem.org Key metabolites identified in cotton plants include demethylchlordimeform, N-formyl-4-chloro-o-toluidine, and 4-chloro-o-toluidine. inchem.orgoup.com Over time, the parent compound decreases while the proportion of metabolites, particularly the N-demethyl derivative, can persist for some time. inchem.orgoup.com
A significant aspect of chlordimeform metabolism in plants is the formation of polar conjugates. inchem.org This suggests that the metabolites are further processed and bound to natural plant components, a common detoxification mechanism in plants. inchem.orginchem.org There is little translocation of chlordimeform itself to untreated parts of the plant; any translocated radioactivity consists mainly of these polar conjugates. inchem.org
Degradation and Residue Formation in Agricultural Crops
The metabolic degradation of chlordimeform in plants follows a primary pathway involving sequential demethylation and hydrolysis. Studies on various crops, including cotton, apples, and rice, have elucidated this transformation process. The principal pathway begins with the hydrolytic cleavage of the parent compound. epa.gov
In metabolically active tissues, such as young bean leaves, the degradation of chlordimeform is more extensive compared to ripe fruits like apples and prunes, where metabolic breakdown is minimal. inchem.org The primary metabolites consistently identified across different plant species are N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine. epa.govinchem.org For instance, in cotton plants treated with radiolabeled chlordimeform, radioactivity was detected in various parts at harvest, indicating systemic uptake and metabolism. inchem.org
| Crop/Plant Part | Identified Metabolites/Residues | Research Findings | Citation |
| Cotton (Leaves, Stalks, Seed) | Chlordimeform, N-formyl-4-chloro-o-toluidine, 4-chloro-o-toluidine | At harvest, radioactivity from 14C-chlordimeform was found in leaves (12.91 mg/kg), stalks (0.99 mg/kg), and seed (0.26 mg/kg). | inchem.org |
| Apples, Prunes | N-formyl-4-chloro-o-toluidine | Ripe fruits show minimal metabolic breakdown, with N-formyl-4-chloro-o-toluidine being the main observed metabolite. | inchem.org |
| Grape (Stems, Berries) | 4-chloro-o-toluidine | Residues of 4-chloro-o-toluidine were found in grape stems (0.02-0.3 ppm) and a mix of stems and berries (0.02-0.05 ppm). | nih.gov |
| Rice (Grains, Husks, Straw) | 4-chloro-o-toluidine | In experimental field applications, residual concentrations of 4-chloro-o-toluidine were detected in grains, straw, and soil. | nih.gov |
Bound Residues and Conjugate Characterization
A significant portion of pesticide residues in plants can become "bound" or "non-extractable," meaning they cannot be removed by conventional solvent extraction methods. These bound residues often consist of metabolites that have been incorporated into natural plant macromolecules such as lignin, cellulose, or starch. iupac.org In the case of chlordimeform, its metabolites can form conjugates, such as glucuronides or sulfates, which is a common detoxification pathway in biological systems. iarc.fr
Characterization of these bound residues and conjugates is complex. Analytical methods for total residue determination typically involve a harsh chemical hydrolysis step (e.g., with acid and/or base) to break down these conjugates and the parent compound into a single, analyzable molecule, which for chlordimeform and its metabolites is 4-chloro-o-toluidine. inchem.orginchem.org This approach allows for the quantification of the total terminal residue, although it does not differentiate between the parent compound, its free metabolites, and the conjugated forms. Studies on cotton have shown that a portion of the total residue exists in these non-extractable forms within the plant matrix. inchem.org
Environmental Degradation Pathways of this compound
The fate of this compound in the environment is governed by a combination of chemical and biological processes. These degradation pathways determine its persistence and potential for transport in different environmental compartments like water and soil.
Hydrolytic Transformation Kinetics
Chlordimeform is susceptible to hydrolysis, particularly in neutral to alkaline aqueous solutions. inchem.org The rate of this chemical degradation is significantly influenced by pH and temperature. epa.gov In acidic conditions, the compound is relatively stable. pic.int However, as the pH increases, the rate of hydrolysis accelerates. The primary product of this hydrolytic degradation is N-formyl-4-chloro-o-toluidine. epa.gov
| pH | Temperature (°C) | Half-life | Citation |
| 7 | 30 | 42 hours | inchem.orgpic.int |
| 9 | 30 | 5 hours | inchem.orgpic.int |
| 5 | 20 | ~112 days (0.0062/day) | usda.gov |
| 7 | 20 | ~7.5 days (0.0924/day) | usda.gov |
| 9 | 20 | ~0.5 days (1.44/day) | usda.gov |
Photochemical Decomposition Processes
Sunlight and ultraviolet (UV) light can induce the decomposition of chlordimeform. inchem.org Experimental studies using silica (B1680970) gel plates showed that both sunlight and UV radiation caused degradation, with the major product being N-formyl-4-chloro-o-toluidine. inchem.org In these experiments, sunlight resulted in 12% decomposition over 10 hours, while UV light caused 25% decomposition in 20 hours. inchem.org In the atmosphere, chlordimeform that exists in the vapor phase is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 0.2 days. fao.org Photohydrolysis in water has also been found to produce metabolites such as bis 4-(N,N-dimethyl-N-'o-tolyl formamidine) ether. epa.gov
Microbial Degradation and Bioremediation Potential
Microorganisms play a key role in the breakdown of chlordimeform in the environment, particularly in soil. inchem.org A variety of bacteria, actinomycetes, and fungi have been shown to degrade chlordimeform in laboratory cultures. inchem.orginchem.org The metabolic pathway varies between microbial species; most bacteria and fungi primarily produce N-formyl-4-chloro-o-toluidine, whereas actinomycetes like Streptomyces griseus can further metabolize it to 4-chloro-o-toluidine. inchem.org Studies have confirmed that chlordimeform biodegrades in soil, although the process can be slow under anaerobic conditions. fao.orgnih.gov
The ability of these microorganisms to break down the compound forms the basis for bioremediation, a process that uses biological systems to clean up contaminated environments. nih.govprojectguru.in Research has explored the use of specific bacterial strains, such as Bacillus sp., Acinetobacter sp., and Rhodococcus rhodochrous, in mixed cultures for the effective degradation of chlordimeform. researchgate.net
Decomposition in Different Environmental Compartments
The degradation of chlordimeform varies depending on the environmental matrix.
Soil: Chlordimeform is considered to have moderate mobility in soil. fao.org Its persistence is influenced by soil type and conditions. Under aerobic conditions in loam, sandy loam, silt loam, and clay loam soils, chlordimeform has been shown to dissipate with a half-life of less than 60 days. epa.gov Degradation products identified in soil include N-dimethylchlordimeform and chloro-o-formotoluidide. fao.org The interaction with soil components, such as clay minerals, can also influence its stability and degradation pathway. csic.espsu.edu
Water: Due to its susceptibility to hydrolysis, chlordimeform is not expected to persist in most water systems. herts.ac.uk Its degradation is faster in neutral and alkaline waters. inchem.org Runoff from treated agricultural sites could potentially transport residues, primarily adsorbed to sediment particles. epa.gov
Toxicological Research on Chlordimeform Hydrochloride and Its Metabolites
General Toxicological Profiles in Experimental Models
Acute and Sub-chronic Systemic Toxicity Assessments
The acute toxicity of chlordimeform (B52258) hydrochloride has been evaluated in several experimental animal models. In rats, the oral lethal dose 50 (LD50) has been reported to be between 305 and 340 mg/kg of body weight. pic.intinchem.org For mice, the oral LD50 is 220 mg/kg. inchem.org The dermal LD50 in rats is approximately 640 mg/kg, while for rabbits, it is greater than 4000 mg/kg. pic.intinchem.org General signs of acute toxicity observed in rats include hyperactivity, difficulty breathing, muscle weakness, tremors, and convulsions. inchem.org
Sub-chronic toxicity studies have also been conducted. In a 30-day study on rats, effects such as nervousness and excitability followed by decreased activity were observed at the lowest dose tested (less than 25 mg/kg). pic.int These effects were generally reversible, with recovery occurring within a few hours after dosing. pic.int
Interactive Table: Acute Toxicity of Chlordimeform Hydrochloride in Experimental Animals
| Species | Sex | Route of Administration | LD50 (mg/kg body weight) | Reference |
|---|---|---|---|---|
| Rat | Male | Oral | 305 | inchem.org |
| Rat | Male | Oral | 325 | inchem.org |
| Rat | Female | Oral | 330 | inchem.org |
| Rat | Male | Intravenous | 95 | inchem.org |
| Rat | - | Dermal | ~4000 | inchem.org |
| Rat | - | Dermal | 640 | pic.int |
| Mouse | Male/Female | Oral | 220 | inchem.org |
| Rabbit | - | Dermal | >4000 | inchem.org |
Chronic Toxicity and Long-term Exposure Effects in Animals
Long-term exposure to chlordimeform has been investigated in chronic toxicity studies. In a two-year feeding study with rats, the no-observed-effect level (NOEL) was determined to be 0.1 mg/kg (2 ppm), with the formation of methemoglobin being a noted effect. pic.int For dogs, the NOEL was 250 ppm. pic.int Chronic studies in both rats and dogs showed similar effects. pic.int
Carcinogenicity has been a significant concern with chlordimeform. Studies in mice have shown that chlordimeform is positive for carcinogenicity, leading to an increase in hemangiosarcomas and hemangiomas in both males and females. pic.int However, carcinogenicity studies in rats have produced conflicting results. inchem.org While some metabolites of chlordimeform, such as N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine, have been found to be mutagenic, chlordimeform itself has generally tested negative in mutagenicity assays. pic.int
Mechanisms of Action and Biochemical Interactions
Interference with Amine-Mediated Control Systems
A primary mechanism of action for chlordimeform involves its interference with amine-mediated control systems in the nervous and endocrine systems. nih.govherts.ac.ukherts.ac.uk It is known to interact with octopamine (B1677172) receptors in invertebrates, which are analogous to adrenergic receptors in vertebrates. researchgate.net In the American cockroach, chlordimeform has been shown to block the stimulation of adenylate cyclase by octopamine in the central nervous system. nih.gov This disruption of octopamine signaling is a key factor in its insecticidal and acaricidal activity.
Monoamine Oxidase Inhibition and Neurotransmitter Regulation
Chlordimeform and its metabolites have been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). nih.govepa.govnih.gov Inhibition of MAO leads to an accumulation of these biogenic amines in the brain. nih.govepa.gov In vivo studies in rats have demonstrated that chlordimeform causes a buildup of 5-hydroxytryptamine (serotonin) and, to a lesser extent, norepinephrine in the brain. nih.gov This alteration in neurotransmitter levels can, in part, be attributed to the inhibition of MAO. inchem.org However, some research suggests that MAO inhibition may not be the primary factor in the acute toxicity of chlordimeform, as it is considered a relatively weak MAO inhibitor. inchem.org
Cardiovascular Systemic Effects and Associated Mechanisms
Chlordimeform administration has been shown to produce significant cardiovascular effects. In rabbits, it has been observed to cause hypotension. nih.gov Studies in anesthetized postweanling rats demonstrated that intravenous administration of chlordimeform produced profound acute effects on heart rate, arterial blood pressure, and the electrocardiogram. nih.gov These effects included both acute changes and persistent delayed effects on heart rate and blood pressure. nih.gov The cardiovascular collapse observed in some cases of chlordimeform poisoning is thought to result primarily from a peripheral local anesthetic-like effect of the compound. epa.gov
Cellular and Molecular Targets of this compound Toxicity
The toxic effects of this compound are multifaceted, involving several cellular and molecular targets. A primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts the mitochondrial electron transport chain and leads to a decrease in cellular energy production. smolecule.com This disruption of energy metabolism can have widespread consequences for cellular function.
Another significant molecular target is the enzyme monoamine oxidase (MAO). smolecule.com Chlordimeform and its metabolites act as inhibitors of MAO, an enzyme crucial for the breakdown of neurotransmitters such as norepinephrine and dopamine. smolecule.comepa.gov Inhibition of MAO leads to an accumulation of these neurotransmitters, disrupting nervous system function. smolecule.com This is believed to contribute to some of the observed toxicological symptoms.
Furthermore, chlordimeform has been shown to have a direct depressant effect on cardiac and vascular muscle, which can induce a hypotensive state. pic.int Studies have also indicated that chlordimeform can influence macromolecular synthesis. In vitro studies using HeLa cells demonstrated that at very high concentrations, RNA synthesis was reduced. pic.int The metabolites of chlordimeform, particularly 4-chloro-o-toluidine, have been shown to bind covalently to cellular macromolecules, including DNA and proteins, which is a key step in the process of chemical carcinogenesis. iarc.fr
Genotoxicity and Mutagenicity Assessments
The genotoxic and mutagenic potential of this compound and its metabolites have been extensively evaluated through a variety of in vitro and in vivo assays.
In vitro studies on chlordimeform have yielded largely negative results for genotoxicity. Chlordimeform did not induce unscheduled DNA synthesis (UDS) in either rat hepatocytes or human fibroblasts. inchem.org In contrast, its metabolite, 4-chloro-o-toluidine, did show a slight to moderate dose-related increase in UDS in rat hepatocytes. inchem.org
In bacterial mutagenicity assays using various strains of Salmonella typhimurium (Ames test), chlordimeform was found to be non-mutagenic. pic.int However, its metabolite, 4-chloro-o-toluidine, has shown mutagenic activity in some bacterial test systems. pic.int Another metabolite, N-formyl-4-chloro-o-toluidine, was generally negative, although a weak positive response was noted in one instance. pic.int
Cell transformation assays, which assess the potential of a chemical to induce cancer-like changes in cultured cells, have shown that both chlordimeform and 4-chloro-o-toluidine can induce cell transformation in BALB/c 3T3 mouse cells. iarc.frinchem.org
| Test System | Compound | Result |
| Unscheduled DNA Synthesis (Rat Hepatocytes) | Chlordimeform | Negative inchem.org |
| Unscheduled DNA Synthesis (Rat Hepatocytes) | 4-chloro-o-toluidine | Positive inchem.org |
| Salmonella Mutagenicity Assay | Chlordimeform | Negative pic.int |
| Salmonella Mutagenicity Assay | 4-chloro-o-toluidine | Positive pic.int |
| Cell Transformation (BALB/c 3T3 cells) | Chlordimeform | Positive inchem.org |
| Cell Transformation (BALB/c 3T3 cells) | 4-chloro-o-toluidine | Positive iarc.fr |
In vivo studies have been conducted to assess the mutagenic potential of chlordimeform in whole organisms. In a dominant lethal assay in mice, where males were treated with chlordimeform and mated with untreated females, there was no evidence of dominant lethal effects, suggesting it does not cause heritable genetic damage in this model. pic.int
Similarly, an in vivo bone marrow assay in Chinese hamsters, which examines chromosomal damage in bone marrow cells, did not demonstrate a mutagenic potential for chlordimeform. inchem.org
Studies examining the effects of chlordimeform on chromosomes have generally not found evidence of significant damage. There was no evidence of chromosome aberrations in the metaphase chromosomes of cultured peripheral lymphocytes exposed to chlordimeform. inchem.org
In an in vivo study with Chinese hamsters, chlordimeform was evaluated for its ability to induce chromatid-type and chromosome-type aberrations in bone marrow cells. inchem.org At the two highest dose groups, no aberrations were observed. A small number of chromosome-type aberrations were seen in the low dose group, but this was not dose-related and was significantly lower than the positive control. inchem.org
Regarding DNA synthesis, as mentioned previously, chlordimeform did not induce unscheduled DNA synthesis in in vitro assays with rat hepatocytes or human fibroblasts, indicating it does not directly trigger DNA repair mechanisms in these cell types. inchem.org
| Assay | Test System | Compound | Result |
| Dominant Lethal Assay | Mice | Chlordimeform | Negative pic.int |
| In Vivo Bone Marrow Cytogenetics | Chinese Hamsters | Chlordimeform | Negative inchem.org |
| Chromosome Aberrations | Cultured Human Lymphocytes | Chlordimeform | Negative inchem.org |
Carcinogenicity Investigations
The carcinogenic potential of this compound and its primary metabolite, 4-chloro-o-toluidine, has been investigated in long-term animal studies.
Long-term dietary studies in mice have demonstrated that both chlordimeform and its metabolite, 4-chloro-o-toluidine, are carcinogenic, inducing a dose-related increase in malignant tumors. pic.intinchem.org The primary type of tumor observed was histologically characterized as a hemangioendothelioma, a malignancy of the blood vessel lining. pic.intinchem.org These tumors were found in various tissues, particularly in connective tissue. inchem.org
In one study, mice fed diets containing this compound for 24 months showed a dose-related increase in the incidence of these vascular tumors. pic.int Similarly, studies with 4-chloro-o-toluidine hydrochloride administered in the diet to mice also resulted in an increased incidence of hemangiosarcomas in the spleen and adipose tissue in both males and females. iarc.friarc.fr
In contrast to the findings in mice, carcinogenicity studies in rats have yielded conflicting results. pic.int Some long-term studies with chlordimeform in rats did not suggest a carcinogenic potential. inchem.org Similarly, studies conducted by the National Cancer Institute on 4-chloro-o-toluidine hydrochloride in rats did not find evidence of carcinogenicity. pic.intiarc.fr
| Species | Compound | Tumor Type | Result |
| Mouse | This compound | Hemangioendothelioma | Positive pic.intinchem.org |
| Mouse | 4-chloro-o-toluidine Hydrochloride | Hemangiosarcoma | Positive iarc.friarc.fr |
| Rat | Chlordimeform | - | Negative/Conflicting pic.intinchem.org |
| Rat | 4-chloro-o-toluidine Hydrochloride | - | Negative pic.intiarc.fr |
Role of Specific Metabolites in Carcinogenesis (e.g., 4-chloro-o-toluidine)
The carcinogenicity of chlordimeform is not attributed to the parent compound itself but rather to its metabolites, primarily 4-chloro-o-toluidine (4-COT). faa.govnih.gov Chlordimeform is metabolized in the body into several substances, including N-formyl-4-chloro-o-toluidine and 4-COT. faa.gov Research has demonstrated that both chlordimeform and these two principal metabolites are carcinogenic in mice. faa.gov
The International Agency for Research on Cancer (IARC) has classified 4-chloro-o-toluidine as "probably carcinogenic to humans (Group 2A)". nih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals and limited evidence in humans. nih.gov Epidemiological studies of workers occupationally exposed to 4-COT in chemical plants revealed a markedly high relative risk of bladder cancer. nih.govinchem.org In one cohort, the incidence rate for bladder carcinomas was found to be 73 times higher than expected. inchem.org
The proposed mechanism of carcinogenesis for 4-COT is similar to that of other aromatic amines. It involves metabolic activation within the body, leading to the formation of an N-hydroxy derivative. nih.govunirioja.es This reactive metabolite can then covalently bind to macromolecules, including DNA, forming DNA adducts. inchem.org The formation of these adducts is a critical step in the initiation of cancer. This binding has been observed in the liver DNA of rats and mice treated with 4-COT. inchem.org Furthermore, 4-chloro-o-toluidine has been shown to be mutagenic in various bacterial and mammalian cell test systems, indicating its ability to cause DNA damage. faa.govnih.govepa.gov
While chlordimeform itself is not considered mutagenic in bacteria, its metabolite 4-COT is. faa.govnih.gov The other major metabolite, N-formyl-4-chloro-o-toluidine, has also been found to be carcinogenic in mice. faa.gov
Histopathological Characterization of Neoplastic Lesions
The neoplastic lesions induced by chlordimeform and its metabolites exhibit distinct histopathological characteristics that vary by species.
In long-term feeding studies in mice, administration of chlordimeform, N-formyl-4-chloro-o-toluidine, or 4-chloro-o-toluidine resulted in a dose-related increase in malignant vascular tumors. faa.govnih.gov These tumors were histologically classified as malignant hemangioendotheliomas or hemangiosarcomas. faa.govinchem.orgnih.gov These are aggressive cancers originating from the endothelial cells that line blood vessels. The tumors were observed in multiple tissues, with a notable incidence in the spleen and adipose tissue of both male and female mice. nih.govnih.gov In contrast, long-term carcinogenicity studies in rats have been predominantly negative or conflicting, with most studies finding no significant increase in tumor incidence associated with the administration of chlordimeform or 4-chloro-o-toluidine. faa.govnih.govnih.gov
In humans, occupational exposure to 4-chloro-o-toluidine is strongly associated with cancer of the urinary bladder. inchem.org Histopathological examination of the tumors from affected workers identified them as urothelial carcinomas, which arise from the transitional epithelium lining the bladder. inchem.org
Table 1: Histopathological Findings in Carcinogenicity Studies
| Species | Compound Administered | Primary Neoplastic Lesion | Tissues Affected |
|---|---|---|---|
| Mouse | Chlordimeform, 4-chloro-o-toluidine, N-formyl-4-chloro-o-toluidine | Malignant Hemangioendothelioma / Hemangiosarcoma faa.govinchem.orgnih.gov | Spleen, Adipose Tissue, Other Vascularized Tissues nih.govnih.gov |
| Rat | Chlordimeform, 4-chloro-o-toluidine | No significant carcinogenic response observed faa.govnih.govnih.gov | Not Applicable |
| Human | 4-chloro-o-toluidine (occupational exposure) | Urothelial Carcinoma inchem.org | Urinary Bladder inchem.org |
Reproductive and Developmental Toxicity Studies
Effects on Reproductive Parameters and Fertility
Research indicates that chlordimeform can interfere with the endocrine system, affecting reproductive function. Studies have shown that chlordimeform can suppress the pre-ovulatory luteinizing hormone (LH) surge in female rats. epa.gov The LH surge is a critical hormonal event that triggers ovulation, and its disruption can impair fertility. epa.govhh-ra.org In male rats, chlordimeform has been found to induce alterations in endocrine regulation within the reproductive system. epa.gov
Some studies have pointed to direct effects on pregnancy outcomes. For instance, chlordimeform has been reported to cause the inhibition of implantation in rats. nih.gov
A multi-generation study in rats was conducted to assess broader effects on reproduction. In this study, while fertility and gestation indices were not affected, a reduction in the lactation index and decreased weaning weights of offspring were observed at the highest dose levels tested. inchem.org
Table 2: Findings from a Multi-Generation Rat Reproduction Study with Chlordimeform
| Reproductive Parameter | Finding |
|---|---|
| Fertility Index | Comparable to controls inchem.org |
| Gestation Index | Comparable to controls inchem.org |
| Live Birth Index | Comparable to controls inchem.org |
| Lactation Index | Reduced at high dose levels inchem.org |
| Offspring Weaning Weight | Depressed at high dose levels inchem.org |
Neurotoxicity and Neurobehavioral Effects
Central and Peripheral Nervous System Impacts
Maternal exposure to chlordimeform during gestation and lactation has been shown to cause lasting alterations in the serotonergic system of the offspring's brain, suggesting developmental neurotoxicity. unirioja.es
Neurobehavioral studies in mice have quantified some of the CNS effects. Acutely administered chlordimeform was found to decrease motor activity, specifically vertically directed rearing, to a greater extent than horizontal ambulation. nih.gov It also reduced the time male mice spent investigating a female, suggesting an impact on social behavior. nih.gov Furthermore, the compound was shown to produce conditioned flavor aversions. nih.gov
In the peripheral nervous system, chlordimeform has been reported to have a local anesthetic-like effect and can block neuromuscular transmission. mdpi.com
Table 3: Summary of Neurotoxic and Neurobehavioral Effects of Chlordimeform
| System | Effect | Mechanism/Observation |
|---|---|---|
| Central Nervous System (CNS) | Inhibition of Monoamine Oxidase (MAO) | Leads to accumulation of serotonin and norepinephrine in the brain. inchem.orgmdpi.com |
| Developmental Neurotoxicity | Maternal exposure alters serotonergic neurochemistry in offspring. unirioja.es | |
| Behavioral Changes (Mice) | Decreased rearing activity, reduced social investigation, conditioned flavor aversion. nih.gov | |
| Peripheral Nervous System (PNS) | Neuromuscular Blockade | Can block transmission at the neuromuscular junction. mdpi.com |
| Anesthetic-like Effect | Exhibits local anesthetic properties. mdpi.com |
Behavioral Alterations and Functional Observational Battery Assessments
This compound and its parent compound, chlordimeform, have been the subject of multiple studies to determine their effects on behavior and neurological function. Research utilizing Functional Observational Battery (FOB) assessments and other behavioral tests has revealed a distinct profile of neurotoxicity. The FOB is a series of noninvasive procedures designed to detect and quantify gross functional and behavioral deficits in animals following chemical exposure. findlaw.comcapes.gov.br
In comparative studies using a comprehensive FOB, chlordimeform was shown to induce a unique set of behavioral and physiological changes in Long-Evans hooded rats. nih.govoup.com Both male and female rats treated with chlordimeform exhibited effects on general activity levels in both home-cage and open-field environments, as well as alterations in equilibrium, central nervous system (CNS) excitability, and sensory responsiveness. nih.govoup.com A key differentiator in chlordimeform's profile was an increase in CNS excitability and enhanced responses to various stimuli, such as reactions to handling and reflex tests. nih.govoup.com Furthermore, only chlordimeform was observed to increase muscle tone, as measured by grip strength. nih.govoup.com Both chlordimeform and the carbamate (B1207046) carbaryl, used as a comparator, caused decreases in body weight and temperature. nih.gov The FOB was sensitive enough to identify the lowest effective dose of chlordimeform compared to other tests like motor activity and operant performance assessments. nih.gov
Studies in male mice have demonstrated specific behavioral alterations following acute administration of chlordimeform. nih.gov A notable effect was a dose-dependent decrease in the time spent investigating a female conspecific. nih.gov In terms of motor activity, chlordimeform was found to decrease vertically directed activity (rearing) to a greater extent than horizontally directed activity (ambulation). nih.gov The compound also induced conditioned flavor aversions. nih.gov General signs of toxicity observed in mice included restlessness and hyperreflexia, particularly affecting the head and forelimbs, which could progress to tremors and convulsions. inchem.org In cockroaches, chlordimeform, an octopamine receptor agonist, was shown to induce a significant increase in spontaneous walking. biologists.com
Research in avian species, specifically bobwhite quail chicks, also revealed significant behavioral effects. nih.gov Chicks fed diets containing chlordimeform ate less, weighed less, and exhibited altered behaviors in avoidance and open-field tests compared to control groups. nih.gov For instance, they traveled farther from a fright stimulus in an avoidance test and showed increased activity in an open-field test. nih.gov These behavioral changes were observed at concentrations significantly higher than those typically found in the environment after field applications. nih.gov
Table 1: Summary of Behavioral and Functional Observational Battery (FOB) Findings for Chlordimeform
| Test/Observation | Species | Observed Effect | Reference(s) |
|---|---|---|---|
| Functional Observational Battery (FOB) | |||
| General Activity (Home-cage & Open-field) | Rat | Affected | nih.gov, oup.com |
| CNS Excitability | Rat | Increased | nih.gov, oup.com |
| Reactions to Handling & Reflexes | Rat | Enhanced responses | nih.gov, oup.com |
| Muscle Tone (Grip Strength) | Rat | Increased | nih.gov, oup.com |
| Body Temperature | Rat | Decreased | nih.gov |
| Specific Behavioral Tests | |||
| Social Investigation (female conspecific) | Mouse | Decreased time spent | nih.gov |
| Motor Activity (Rearing vs. Ambulation) | Mouse | Greater decrease in rearing | nih.gov |
| Conditioned Flavor Aversion | Mouse | Induced | nih.gov |
| Avoidance Response (Fright stimulus) | Bobwhite Quail | Increased travel distance | nih.gov |
| Open-Field Activity | Bobwhite Quail | Increased | nih.gov |
| Spontaneous Walking | Cockroach | Increased | biologists.com |
Immunotoxicity Evaluations and Immunomodulatory Effects
The immunotoxic potential of chlordimeform has been investigated in various animal models, revealing its capacity to modulate immune responses. Studies have shown that chlordimeform can exert suppressive effects on the humoral immune system. inchem.orgresearchgate.net
In one key study, mice administered a single oral dose of chlordimeform experienced a significant suppression of the primary humoral immune response when the compound was given on the day of immunization with an antigen or two days afterward. inchem.org This immunosuppressive effect was observed at high dose levels. inchem.orgresearchgate.net Similar suppression of the humoral immune response following chlordimeform administration has been reported in other studies with mice. cabidigitallibrary.orgcabidigitallibrary.org
In addition to its immunosuppressive properties, chlordimeform has demonstrated anti-inflammatory and antipyretic actions. inchem.org It has been shown to reduce yeast-induced fever in rats. inchem.org The compound also antagonized both the early phase of carrageenan-induced hind-paw edema, which is mediated by histamine (B1213489) and 5-hydroxytryptamine, and the later phase, which is mediated by prostaglandins. inchem.org
Research in invertebrates has also touched upon the immunomodulatory effects of chlordimeform. In Drosophila melanogaster, exposure to sublethal concentrations of chlordimeform resulted in the upregulation of the Immune response 4 (IM4) gene, suggesting an alteration of the innate immune response. nih.gov Conversely, one study found that chlordimeform had no discernible effect on the encapsulation of parasitoid eggs, a specific cellular immune response in certain insects. researchgate.net
Table 2: Summary of Immunotoxicity and Immunomodulatory Research Findings for Chlordimeform
| Effect Category | Test System/Model | Finding | Reference(s) |
|---|---|---|---|
| Immunosuppression | |||
| Humoral Immune Response | Mouse | Significant suppression when dosed at time of immunization. | inchem.org, researchgate.net, cabidigitallibrary.org, cabidigitallibrary.org |
| Immunomodulation | |||
| Anti-inflammatory Action | Rat | Antagonized carrageenan-induced hind-paw edema. | inchem.org |
| Antipyretic Action | Rat | Reduced yeast-induced fever. | inchem.org |
| Innate Immune Gene Expression | Drosophila melanogaster | Upregulation of the IM4 gene. | nih.gov |
| Cellular Immune Response | Insect (parasitoid eggs) | No measurable effect on encapsulation. | researchgate.net |
Environmental Fate and Ecotoxicological Impact of Chlordimeform Hydrochloride
Environmental Persistence and Mobility
The environmental behavior of chlordimeform (B52258) hydrochloride is characterized by its relatively short persistence in soil and water, moderate mobility, and limited potential for atmospheric dispersion through volatilization.
Half-lives in Soil and Water Systems
Chlordimeform hydrochloride and its free base, chlordimeform, demonstrate rapid dissipation in the environment. Under aerobic conditions, both forms dissipate quickly in loam, sandy loam, silt loam, and clay loam soils, with half-lives generally reported to be less than 60 days. epa.govpic.int Some studies indicate a soil half-life of less than 40 days. epa.gov More specifically, research suggests that the half-life of chlordimeform in non-sterile soils is unlikely to exceed one month. inchem.org However, one report noted that while the residue of chlordimeform decreased rapidly after application, 10 percent remained detectable after 500 days. fao.org
In aquatic systems, the persistence of chlordimeform is highly dependent on the pH of the water. epa.govinchem.org It hydrolyzes readily in neutral to slightly alkaline solutions, which are typical conditions for many rivers and lakes, suggesting its half-life would be relatively short in such environments. inchem.org The rate of hydrolysis increases with higher pH and temperature. epa.govpic.int
Interactive Data Table: Half-Life of Chlordimeform
| Environment | Soil Type/Condition | Half-Life (t½) | Citation |
| Soil | Loam, Sandy Loam, Silt Loam, Clay Loam (Aerobic) | < 60 days | epa.govpic.int |
| Soil | General | < 40 days | epa.gov |
| Soil | Non-sterile | ≤ 1 month | inchem.org |
| Soil | Field Application (90% degradation) | < 500 days | fao.org |
| Water | pH-dependent | < 40 days | epa.gov |
Adsorption and Leaching Potential in Diverse Soil Types
The mobility of chlordimeform in soil is considered moderate. fao.org With an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 890, it has a tendency to bind to soil particles, which limits its movement. fao.org Consequently, chlordimeform is considered to have a low potential to leach through the soil profile, and the risk of groundwater contamination is thought to be low. epa.govpic.int Studies have found it to be relatively immobile in mulch and loam soils. pic.int
Despite the high water solubility of the hydrochloride salt, there appears to be little leaching from the application site in the soil. inchem.orgnih.gov However, while leaching is limited, residues may be transported from a treated site via run-off sediment. epa.govpic.int The process of sorption, where the pesticide binds to soil particles, retards its movement and can also protect it from degradation, potentially increasing persistence. fao.org
Volatilization and Atmospheric Dispersion
Volatilization of chlordimeform from soil surfaces is not considered a major dissipation pathway. fao.orginchem.org This is based on its measured vapor pressure of 3.6 × 10-4 mm Hg at 25°C. fao.org However, should chlordimeform enter the atmosphere in a vapor phase, it is expected to degrade relatively quickly. fao.org Its atmospheric fate is primarily determined by its reaction with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 0.2 of a day. fao.org
Ecotoxicity to Non-Target Organisms
This compound exhibits moderate toxicity to a range of non-target aquatic and terrestrial organisms.
Toxicity to Aquatic Biota (Fish, Invertebrates, Molluscs)
Chlordimeform is classified as moderately toxic to both coldwater and warmwater fish species. epa.govpic.int It is also considered toxic to other aquatic organisms. ilo.org The hydrochloride salt form appears to be less toxic to aquatic life than the chlordimeform base; however, formulated end-use products can be more toxic than the active ingredients alone. pic.int For instance, some emulsifiable concentrate formulations are rated as highly toxic to coldwater fish. epa.gov
The compound is also moderately toxic to aquatic invertebrates and molluscs, such as shrimp and oysters. epa.govpic.int
Interactive Data Table: Acute Toxicity of Chlordimeform to Aquatic Organisms
| Species | Type | Endpoint (96-hr LC50) | Toxicity Classification | Citation |
| Rainbow Trout (Oncorhynchus mykiss) | Coldwater Fish | 13.2 mg/L | Moderately Toxic | pic.int |
| Channel Catfish (Ictalurus punctatus) | Warmwater Fish | 20.2 mg/L | Moderately Toxic | pic.int |
| Shrimp | Invertebrate | Not Specified | Moderately Toxic | epa.govpic.int |
| Oysters | Mollusc | Not Specified | Moderately Toxic | epa.govpic.int |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of a test population over a specified time period.
Impact on Terrestrial Organisms (Birds, Pollinators, Wildlife)
For terrestrial wildlife, chlordimeform is considered moderately toxic to birds. herts.ac.uk Specifically, emulsifiable concentrate formulations of chlordimeform have been shown to be slightly to moderately toxic to avian species. epa.govpic.int
Regarding pollinators, chlordimeform is reported to be relatively non-toxic to honey bees. pic.intinchem.org In studies examining both ingestion and contact, this compound showed low mortality rates for bees. inchem.org Another source confirms it is less toxic to honeybees compared to other organisms. herts.ac.uk
Bioaccumulation and Bioconcentration in Food Chains
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all environmental sources, including water, food, and sediment. It occurs when the rate of uptake of the substance exceeds the rate of its elimination (e.g., through metabolism or excretion). A related concept, bioconcentration, specifically refers to the accumulation of a substance from water alone, passing through the gills or skin of an aquatic organism. The potential for a chemical to bioconcentrate is quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state.
Research findings indicate that chlordimeform has a limited potential to bioaccumulate in aquatic food chains. Comprehensive bioaccumulation studies have shown that aquatic organisms exhibit low uptake of chlordimeform. inchem.org Furthermore, when these organisms are transferred to clean water, they undergo rapid depuration, meaning they quickly eliminate the substance from their bodies. inchem.org
The Food and Agriculture Organization (FAO) of the United Nations has noted that based on an estimated octanol-water partition coefficient (Kow) of 0.11, the bioaccumulation of chlordimeform in aquatic organisms is expected to be moderate. fao.org However, this is a theoretical estimation, and available experimental studies suggest a low potential for accumulation. inchem.org One database suggests a "high potential for bio-concentration" but simultaneously classifies the BCF risk as "low" based on a low partition coefficient (LogP), highlighting the reliance on estimations in the absence of definitive experimental data. herts.ac.uk
Despite a thorough review of scientific literature and environmental databases, specific, empirically determined Bioconcentration Factor (BCF) values for this compound in fish, invertebrates, or other aquatic organisms were not identified. Therefore, a quantitative data table of BCF values cannot be presented. The available evidence consistently points toward a low likelihood of significant bioaccumulation or biomagnification in aquatic food webs due to low uptake and rapid elimination. inchem.org
Environmental Risk Assessment Methodologies
The environmental risk assessment for a pesticide like this compound is a systematic process designed to evaluate the likelihood of adverse effects on non-target organisms and ecosystems. researchgate.net This process is generally accepted by international scientific and regulatory bodies and is structured to provide a basis for regulatory decisions. researchgate.net The assessment framework consists of several key stages: hazard identification, exposure assessment, effects assessment, and risk characterization. rapaluruguay.org
A central methodology in modern environmental risk assessment is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). iwlearn.net
Predicted Environmental Concentration (PEC): This is an estimation of the concentration of the chemical that is expected to be found in various environmental compartments (water, soil, air) following its application according to the proposed use patterns. iwlearn.net The calculation of PEC values involves using environmental fate models that consider the chemical's properties, application rates, and its degradation and transport in the environment. pic.int
Predicted No-Effect Concentration (PNEC): This is the concentration of the substance below which unacceptable effects on organisms are unlikely to occur. fao.org The PNEC is derived from ecotoxicological data, such as the results of acute (e.g., LC50 - the concentration lethal to 50% of a test population) or chronic toxicity studies on various organisms (e.g., fish, invertebrates, algae). iwlearn.net To derive the PNEC, the lowest relevant toxicity value is divided by an assessment factor (also known as a safety factor). iwlearn.net This factor accounts for uncertainties in extrapolating from laboratory single-species tests to complex multi-species ecosystems, from short-term acute effects to long-term chronic effects, and for variations in sensitivity among different species. iwlearn.net The size of the assessment factor can range from 10 to 1000 or more, depending on the quality and quantity of the available ecotoxicological data. iwlearn.net
The final step is Risk Characterization , where the PEC is compared to the PNEC. iwlearn.net This is typically expressed as a risk ratio (PEC/PNEC). fao.orgpic.int
If the PEC/PNEC ratio is less than 1 , the risk is generally considered to be acceptable or low.
If the PEC/PNEC ratio is greater than 1 , it indicates a potential risk to the environment, suggesting that adverse effects could occur. fao.org An outcome greater than one may trigger the need for a more refined, higher-tier risk assessment with more specific data or the implementation of risk mitigation measures to reduce environmental exposure. pic.int
This tiered approach allows for a systematic and scientifically-grounded evaluation of the potential environmental risks posed by this compound. pic.int
Pest Resistance Development and Management Implications
Mechanisms of Acaricide and Insecticide Resistance to Chlordimeform (B52258) Hydrochloride
Resistance to chlordimeform hydrochloride in insects and acarids can develop through several mechanisms, primarily categorized as target site insensitivity and metabolic resistance. frontiersin.orgpjoes.com
Target Site Insensitivity: This form of resistance involves alterations in the pesticide's target site, reducing its binding affinity and rendering the pesticide less effective. frontiersin.orgpjoes.comnih.gov For this compound, the primary target is the octopamine (B1677172) receptor in the nervous system of arthropods. nih.govnih.gov It acts as an agonist, mimicking the action of octopamine, which is a key neurotransmitter and neurohormone in insects. researchgate.net This interaction disrupts normal nerve function. nih.gov Resistance can arise from mutations in the gene encoding the octopamine receptor, leading to a modified receptor structure that no longer effectively binds with this compound. nih.gov Additionally, this compound inhibits the enzyme monoamine oxidase (MAO), which is involved in the metabolism of biogenic amines like octopamine. nih.govnih.govsmolecule.com Inhibition of MAO leads to an accumulation of these amines, further disrupting nerve function. nih.govepa.gov Resistance could theoretically develop through mutations that make MAO less susceptible to inhibition by this compound.
Metabolic Resistance: This is a common mechanism where the pest develops an enhanced ability to detoxify the pesticide before it can reach its target site. frontiersin.orgpjoes.com This is typically achieved through the increased activity of detoxification enzymes. frontiersin.orgmbimph.com Key enzyme families involved in metabolic resistance include:
Cytochrome P450 monooxygenases (P450s): These enzymes are crucial in the oxidative metabolism of a wide range of foreign compounds, including insecticides. frontiersin.orgmbimph.com Increased P450 activity can lead to the rapid breakdown of this compound into less toxic metabolites. mbimph.comembrapa.br
Esterases: These enzymes hydrolyze ester bonds, a common feature in many insecticides. While chlordimeform itself is not an ester, some of its metabolites might be, or the enzymes could have broader substrate specificity. Elevated esterase activity has been implicated in resistance to various pesticides. frontiersin.orgnih.gov
Glutathione (B108866) S-transferases (GSTs): GSTs are involved in the conjugation of glutathione to a wide variety of electrophilic compounds, making them more water-soluble and easier to excrete. frontiersin.orgfrontiersin.org Increased GST activity can contribute to the detoxification of this compound or its metabolites. nih.gov
The table below summarizes the primary mechanisms of resistance to this compound.
| Resistance Mechanism | Description | Key Molecular Players |
| Target Site Insensitivity | Alterations in the molecular target of the pesticide, reducing its binding effectiveness. frontiersin.orgnih.gov | Octopamine receptors, Monoamine oxidase (MAO) nih.govnih.gov |
| Metabolic Resistance | Enhanced detoxification of the pesticide by enzymes before it reaches its target. frontiersin.orgmbimph.com | Cytochrome P450 monooxygenases, Esterases, Glutathione S-transferases frontiersin.orgmbimph.com |
Cross-Resistance Patterns with Other Chemical Classes
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism. researchgate.net The patterns of cross-resistance with this compound are complex.
Generally, there is no cross-resistance between different types of acaricides with different modes of action. chemicalbook.com Due to its unique mode of action targeting octopamine receptors, this compound was often effective against pests that had developed resistance to organophosphate and carbamate (B1207046) insecticides, which target the enzyme acetylcholinesterase. medkoo.comnih.gov
However, instances of cross-resistance have been observed. For example, some studies have reported cross-resistance between chlordimeform and certain pyrethroid insecticides. embrapa.br This could be due to shared metabolic resistance mechanisms, such as enhanced activity of cytochrome P450 monooxygenases that can detoxify both classes of compounds. embrapa.brnih.gov Conversely, evidence of negatively correlated cross-resistance has also been found, where pests resistant to one type of insecticide are more susceptible to another. scispace.com For instance, BHC-resistant rice stem borers showed some susceptibility to chlordimeform. scispace.com
The table below illustrates some observed cross-resistance patterns with this compound.
| Chemical Class | Cross-Resistance with this compound | Potential Mechanism |
| Organophosphates | Generally low to none. embrapa.brmedkoo.com | Different modes of action (Acetylcholinesterase vs. Octopamine receptors). nih.govnih.govresearchgate.net |
| Carbamates | Generally low to none. medkoo.comnih.gov | Different modes of action (Acetylcholinesterase vs. Octopamine receptors). nih.govnih.govresearchgate.net |
| Pyrethroids | Variable; some cases of cross-resistance reported. embrapa.br | Shared metabolic detoxification pathways (e.g., Cytochrome P450s). embrapa.brnih.gov |
| Organochlorines (e.g., BHC) | Evidence of negatively correlated cross-resistance in some species. scispace.com | Mechanisms not fully elucidated, but may involve different metabolic pathways. |
Synergistic Interactions in Pest Control Strategies
Synergism occurs when the combined effect of two or more pesticides is greater than the sum of their individual effects. umn.edu this compound has been shown to act as a synergist for several other classes of insecticides, most notably pyrethroids and organophosphates. embrapa.brumn.edu
The synergistic effect of this compound with pyrethroids was particularly important in managing pyrethroid-resistant strains of pests like Heliothis in cotton. umn.edu The combination of this compound and a pyrethroid could restore the efficacy of the pyrethroid against resistant populations. umn.edu The exact mechanism of this synergism is not fully understood but is thought to involve the inhibition of detoxification enzymes by this compound, allowing the pyrethroid to reach its target site in higher concentrations. embrapa.br
This compound also demonstrated synergistic effects when combined with organophosphate insecticides against certain pest strains. embrapa.br This synergism was variable depending on the specific organophosphate and the pest strain. embrapa.br For example, it was found to be more pronounced against susceptible strains in some cases. embrapa.br
The table below provides examples of synergistic interactions involving this compound.
| Interacting Chemical Class | Pest Species | Observed Effect | Reference |
| Pyrethroids | Heliothis spp. (Tobacco budworm) | Increased toxicity to pyrethroid-resistant strains. umn.edu | umn.edu |
| Organophosphates | Tobacco budworm | Variable synergism, sometimes greater in susceptible strains. embrapa.br | embrapa.br |
| Insect Growth Regulators (IGRs) | Culex quinquefasciatus (Southern house mosquito) | Enhanced efficacy of IGRs. nih.gov | nih.gov |
Role in Integrated Pest Management (IPM) Programs and Resistance Management
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. srvusd.net Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are made with the goal of removing only the target organism. srvusd.net
This compound, due to its unique properties, played a specific role in IPM and resistance management strategies, particularly in cotton production. umn.eduevitachem.com
Ovicidal Activity: this compound is an effective ovicide, killing the eggs of certain pests like Heliothis. umn.edu This early-season application helped to keep pest populations below economic injury levels, reducing the need for later, broader-spectrum insecticide applications. umn.edu
Selectivity: It had little to no effect on beneficial insects and bees, which are crucial components of a healthy agroecosystem. umn.edu This selectivity made it compatible with biological control efforts within an IPM framework. However, some sources indicate it can be harmful to predaceous mites. cutm.ac.in
Resistance Management: Its primary role in resistance management was as a synergist and as a tool to control populations resistant to other insecticide classes. medkoo.comumn.eduevitachem.com By restoring the effectiveness of pyrethroids, it extended the useful life of this important class of insecticides. umn.edu The rotation of this compound with other insecticides having different modes of action was a key strategy to delay the development of resistance. chemicalbook.com
The use of this compound was part of a broader strategy that also included monitoring pest populations, using economic thresholds to determine the need for intervention, and conserving natural enemies. cutm.ac.indokumen.pub The withdrawal of this compound from the market necessitated the development of alternative strategies for managing pyrethroid resistance and controlling certain pest complexes. umn.edu
Analytical Methodologies for Chlordimeform Hydrochloride and Its Metabolites
Trace Analysis in Biological Matrices
Analysis of chlordimeform (B52258) hydrochloride in biological samples is essential for assessing human exposure and understanding its metabolic fate in animals.
Human urine is a primary matrix for biomonitoring chlordimeform exposure, as the parent compound and its metabolites are excreted through this pathway. researchgate.net A robust method for the simultaneous determination of chlordimeform and its main metabolites, including 4-chloro-o-toluidine, in human urine utilizes high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Sample preparation typically involves a solid-supported liquid/liquid extraction (SLE) for cleanup. The analytes are separated on a C18 column and detected using an electrospray ion source in positive mode with multiple reaction monitoring (MRM) for quantification. To counteract matrix effects, matrix-matched calibration curves are often employed.
For blood analysis, which is less common for non-persistent pesticides but still relevant in certain exposure scenarios, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. nih.gov Blood plasma or serum samples first require protein precipitation, often with an organic solvent like methanol. researchgate.net This is followed by extraction and derivatization steps to make the analytes amenable to gas chromatography. nih.gov An online gel permeation chromatography (GPC) system coupled with GC-MS/MS can be used for automated cleanup to remove macromolecules like fats and proteins, thereby enhancing sensitivity and reducing background interference. gcms.cz
Table 1: Analytical Methods for Chlordimeform Hydrochloride in Human Biological Samples
| Matrix | Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
|---|---|---|---|---|---|
| Human Urine | HPLC-MS/MS | Solid-Supported Liquid/Liquid Extraction (SLE) | 0.3-0.6 ng/mL | 1.0-2.0 ng/mL | 89.1-108.4% |
| Human Blood | GPC-GC-MS/MS | Acetonitrile (B52724) Extraction, PSA/C18/MgSO4 cleanup, GPC cleanup | 0.03-4.4 µg/L | Not Specified | 70-120% |
The analysis of chlordimeform residues in animal-derived products is important for food safety. In a study determining chlordimeform and its metabolite 4-chloro-o-toluidine in honey, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed. nih.gov The sample preparation involved dissolving the honey in a sodium hydroxide (B78521) solution followed by cleanup using a solid-phase extraction (SPE) column. nih.gov
For animal tissues, extraction methods need to be robust to handle complex matrices. While specific studies on chlordimeform in a wide range of tissues are limited, general pesticide residue analysis in muscle tissue often involves extraction with acetonitrile, followed by a cleanup step. For milk, a common approach is to dilute the sample with a solvent like acetonitrile, followed by centrifugation and evaporation of the organic extract.
Table 2: Analytical Method for Chlordimeform in Honey
| Matrix | Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
|---|---|---|---|---|---|
| Honey | LC-MS/MS | Dilution with NaOH, Solid-Phase Extraction (SPE) | 2.5 µg/kg | 5 µg/kg | 75.8-114.3% |
Detection and Quantification in Environmental Samples
Monitoring this compound in the environment is key to understanding its distribution and persistence.
Gas chromatography with an electron capture detector (GC-ECD) is a well-established technique for analyzing organochlorine pesticides like chlordimeform in soil and water. gcms.cznih.gov For soil samples, common extraction techniques include soxhlet, ultrasonic, or pressurized fluid extraction. googleapis.com Water samples are typically prepared using liquid-liquid extraction. gcms.cz Cleanup of the extracts is often necessary to remove interfering substances. This can be achieved using techniques like gel permeation chromatography (GPC) or adsorption chromatography with materials such as Florisil, alumina, or silica (B1680970). nemi.gov
Table 3: General Analytical Method for Organochlorine Pesticides in Environmental Samples
| Matrix | Analytical Technique | Sample Preparation | General Reporting Levels |
|---|---|---|---|
| Soil | GC-ECD | Soxhlet or Ultrasonic Extraction, GPC and/or Adsorption Chromatography Cleanup | 0.400 to 3.12 µg/kg |
| Water | GC-ECD | Liquid-Liquid Extraction, Adsorption Chromatography Cleanup | Low µg/L range |
For the analysis of pesticide residues in fruits and vegetables, multi-residue methods using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed. researchgate.netnih.govnih.gov A widely adopted sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. shimadzu.com This procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step with the addition of salts like magnesium sulfate (B86663) and sodium chloride. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents such as primary secondary amine (PSA) to remove matrix components like organic acids and sugars. lcms.cz
Table 4: General Multi-Residue Methods for Pesticides in Fruits and Vegetables
| Matrix | Analytical Technique | Sample Preparation | General LOQs | General Recovery |
|---|---|---|---|---|
| Fruits and Vegetables | GC-MS/MS or LC-MS/MS | QuEChERS (Acetonitrile extraction, d-SPE cleanup) | <10 ng/g | 70-120% |
Advanced Chromatographic and Spectrometric Techniques
Modern analytical laboratories increasingly rely on advanced hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar and thermally labile pesticides. lcms.cz The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent specificity, even in complex matrices like foodstuffs. lcms.cz This technique minimizes sample cleanup requirements and allows for the simultaneous quantification of a wide range of pesticides in a single run.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, especially for complex samples. shimadzu.com The MRM acquisition mode significantly reduces matrix interference, leading to lower detection limits. This is particularly advantageous for multi-residue analysis in challenging matrices such as various food products. shimadzu.com
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a detector like an ECD or a mass spectrometer provides a substantial increase in peak capacity and separation power compared to conventional GC. gcms.cz This technique involves two columns with different stationary phases connected by a modulator. It is highly effective for resolving target analytes from co-eluting matrix interferences in very complex samples like soil extracts. gcms.cz
Gas Chromatography with Various Detectors (e.g., ECD, MS/MS)
Gas chromatography (GC) has been a foundational technique for the analysis of chlordimeform and its metabolites. Due to the volatility of these compounds, GC provides effective separation. The selection of the detector is crucial for achieving the desired sensitivity and selectivity.
An alkali flame ionization gas-chromatographic method has been described for the determination of chlordimeform and three of its potential metabolites. inchem.org For halogenated compounds like chlordimeform, the Electron Capture Detector (ECD) offers high sensitivity. Methods utilizing GC-ECD have been employed for residue analysis in fruits, vegetables, and soil, with a reported detection limit of 0.05 mg/kg. nih.gov However, GC-ECD can be susceptible to matrix interference, which may lead to false positives in complex environmental samples. nih.gov
For greater specificity and confirmation, Mass Spectrometry (MS) is coupled with GC. Capillary gas chromatography-mass spectrometry has been successfully used to identify and monitor the main degradation products of chlordimeform, such as 4-chloro-o-toluidine and N-formyl-4-chloro-o-toluidine, in honey. researchgate.net Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers even higher selectivity and sensitivity by using multiple reaction monitoring (MRM) mode, which minimizes matrix effects and provides robust quantification at trace levels. dtu.dknih.gov This technique is particularly valuable for complex food and environmental samples where definitive identification is required. dtu.dkekb.eg
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For polar, non-volatile, or thermally unstable metabolites that are not well-suited for GC analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice. ekb.egscioninstruments.comresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
A specific LC-MS/MS method has been developed for the simultaneous determination of chlordimeform and its primary metabolite, 4-chloro-o-toluidine, in honey. nih.gov This method typically involves sample extraction and clean-up using solid-phase extraction (SPE). nih.gov Chromatographic separation is often achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water containing a modifier like formic acid to ensure good peak shape and ionization efficiency. nih.gov Detection is performed by a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in MRM mode to ensure high selectivity and sensitivity. nih.govlcms.cz The specificity of MRM allows for accurate quantification even in complex matrices. lcms.cz
Thin-Layer Chromatography and Other Spectrophotometric Approaches
Before the widespread adoption of advanced spectrometric methods, Thin-Layer Chromatography (TLC) and spectrophotometry were commonly used for the analysis of chlordimeform.
TLC methods have been developed for determining chlordimeform residues in produce like cucumbers and apples, as well as in honey. nih.govnih.gov These methods often involve extracting the compound, spotting it on a silica gel plate, and developing the plate with a solvent mixture. nih.gov Visualization can be achieved by chemical reactions; for instance, after hydrolysis to 4-chloro-o-toluidine, the plate can be treated with reagents to produce a colored spot for qualitative or semi-quantitative estimation. nih.gov
Spectrophotometric methods, particularly UV spectrophotometry, have also been applied. One such method was developed for determining chlordimeform in cattle dipping baths. inchem.org The procedure involves a clean-up step to remove UV-absorbing impurities, conversion of chlordimeform to its hydrochloride salt, and chromatography on a silica gel column. The final quantification is done by measuring the absorbance of the eluate at a specific wavelength, such as 240 nm. inchem.org While simpler and less expensive, these methods generally lack the sensitivity and specificity of modern chromatographic and mass spectrometric techniques. orientjchem.org
Method Validation, Limits of Detection, and Recovery Rates
The validation of any analytical method is critical to ensure the reliability and accuracy of the results. Key validation parameters include linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates. isca.meepa.gov
For chlordimeform and its metabolites, validation data is available for various analytical techniques. In TLC methods for determining residues in apples and cucumbers, the limit of detection was reported as 0.05 ppm and 0.1 ppm, respectively, with recovery rates ranging from 76% to 105%. inchem.orgnih.gov A rapid TLC method for honey reported a determination limit of 10 ng. nih.gov
Modern instrumental methods provide significantly lower detection limits. An LC-MS/MS method for analyzing chlordimeform and 4-chloro-o-toluidine in honey demonstrated excellent performance characteristics. nih.gov The method showed good linearity over a concentration range of 2.5–250 µg/L. nih.gov
Below are interactive data tables summarizing the validation parameters for different analytical methods.
Table 1: LC-MS/MS Method Validation for Chlordimeform and Metabolite in Honey
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Spiked Levels | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|---|---|
| Chlordimeform | 2.5 µg/kg | 5 µg/kg | 5, 10, 20 µg/kg | 75.8 - 113.8 | 4.8 - 10.2 |
| 4-chloro-o-toluidine | 2.5 µg/kg | 5 µg/kg | 5, 10, 20 µg/kg | 85.6 - 114.3 | 4.7 - 9.1 |
Data sourced from a study on the determination of chlordimeform and its metabolite in various types of honey. nih.gov
Table 2: Thin-Layer Chromatography Method Validation
| Matrix | Analyte(s) | Limit of Detection (LOD) | Recovery Rate (%) |
|---|---|---|---|
| Cucumbers | Chlordimeform & metabolites | 0.1 mg/kg | 76 - 85 |
| Apples | Chlordimeform & metabolites | 0.05 mg/kg | 90 - 105 |
| Honey | Chlordimeform | 10 ng (Limit of Determination) | Not Specified |
Data sourced from studies on TLC determination in produce and honey. inchem.orgnih.govnih.gov
Human Exposure and Health Outcomes Associated with Chlordimeform Hydrochloride
Occupational Exposure Assessments
Routes and Levels of Exposure in Manufacturing and Agricultural Settings
Occupational exposure to chlordimeform (B52258) hydrochloride has been documented during its manufacture, formulation, and application in agricultural settings. inchem.org The primary routes of exposure for workers are dermal contact and inhalation. pic.int
In manufacturing and formulation plants, workers involved in packaging have shown significant exposure. nih.gov A 1975 incident at a chemical packaging plant in Tennessee highlighted the risks, where workers packaging chlordimeform experienced severe symptoms. pic.intnih.gov Air concentrations in a chlordimeform manufacturing plant in China were also a source of exposure for employees. inchem.org
In agricultural settings, particularly in the cotton industry where chlordimeform was used as a pesticide, exposure levels varied by job task. inchem.orgnsw.gov.au Surveillance programs have shown that loaders, washers, and mechanics generally had the highest exposure levels, while flagmen and pilots had lower levels. inchem.org Monitoring of agricultural workers in the USA who applied chlordimeform to cotton revealed detectable levels of its metabolites in their urine, with the highest concentrations found in mixer/loaders and equipment maintenance workers. pic.int Skin contact is considered a significant route of exposure for agricultural workers. pic.int Studies have indicated that approximately one-third of a dose applied to the skin is absorbed, with a significant portion excreted in the urine within 24 hours. pic.int
To mitigate exposure, various protective measures were introduced, including the use of closed systems for mixing and loading, protective clothing, and restricting application to aerial methods only. epa.gov Studies comparing exposure with and without these measures demonstrated a reduction in the percentage of workers with high levels of metabolites in their urine, even when a larger amount of the active ingredient was applied. epa.gov
Biological Monitoring and Biomarker Research in Exposed Populations
Biological monitoring has been a key tool in assessing occupational exposure to chlordimeform. The total urinary levels of chlordimeform and its metabolites have been widely used as a biomarker of exposure, showing a good correlation with the degree of skin contamination. inchem.org The primary metabolite of concern and a key biomarker is 4-chloro-o-toluidine (also known as 5-CAT). pic.intnih.goviarc.friarc.fr
Extensive urinary monitoring programs have been conducted for agricultural workers in several countries. inchem.orginchem.org In the United States, urine monitoring of agricultural workers detected chlordimeform metabolites at levels ranging from 0.05 ppm (the limit of detection) to 8.6 ppm. pic.int The mean metabolite concentration in the urine of these workers was calculated to be 0.1 ppm. pic.int In Israel, a surveillance program from 1980-1985 found that 86.8% of urine samples from agricultural workers contained less than 0.05 mg/litre of chlordimeform metabolites, while 1.4% contained more than 0.30 mg/litre. inchem.org
Urinary Chlordimeform Metabolite Concentrations in Agricultural Workers in Israel (1980-1985)
| Occupation | Number of Samples | % of Samples with <0.05 mg/litre | % of Samples with >0.30 mg/litre |
| Loaders | Data not available | Data not available | Highest |
| Mechanics | Data not available | Data not available | Intermediate |
| Pilots | Data not available | Data not available | Lowest |
Data derived from a surveillance program in Israel. inchem.org This table illustrates the relative exposure levels among different job roles.
The presence of chlordimeform and its metabolite, 2-methyl-4-chloroaniline, was confirmed in urine specimens of workers from a packaging plant three days after exposure. nih.gov Similarly, 4-chloro-2-methylaniline, a metabolite of chlordimeform, was detected in the serum and urine of workers who developed hemorrhagic cystitis after cleaning a water tank likely contaminated with the pesticide. nih.gov The development of advanced analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry, has improved the ability to simultaneously determine chlordimeform and its metabolites in human urine for biomonitoring purposes. frontiersin.orgresearchgate.net
Epidemiological Studies and Population Health Impacts
Retrospective Cohort Studies on Long-term Health Effects
Retrospective cohort studies are a valuable method for investigating the long-term health effects of occupational exposures, especially for substances with long latency periods like chlordimeform. eupati.eu These studies have been crucial in understanding the link between chlordimeform exposure and subsequent health outcomes.
A significant retrospective mortality study of production workers in Germany suggested a link between the chlordimeform metabolite 4-chloro-o-toluidine and bladder cancer in humans. pic.int This study investigated 335 workers employed between 1929 and 1982. pic.int Another German study focused on a cohort of 49 male workers involved in the synthesis of chlordimeform. nih.govwho.int This study provided strong evidence of the carcinogenic potential of 4-chloro-o-toluidine, an intermediate and metabolite of chlordimeform. nih.gov
It is important to note that epidemiological studies on the health effects of pesticides rely on observational data, as experimental studies with intentional dosing in humans are not ethically permissible. epa.gov Therefore, the strength of the evidence comes from multiple well-designed studies across different populations. epa.gov
Association with Specific Organ Systemic Diseases (e.g., Hemorrhagic Cystitis)
A notable health outcome associated with acute, high-level exposure to chlordimeform is hemorrhagic cystitis, a condition characterized by inflammation and bleeding of the bladder. pic.intnih.govnih.gov
An outbreak of hematuria (blood in the urine) occurred in May 1975 among employees of a chemical packaging plant. nih.gov Nine of the 22 workers who packaged chlordimeform became severely ill with symptoms including abdominal pain, dysuria (painful urination), and urgency to void. pic.intnih.gov Bladder biopsies from three of these workers confirmed severe hemorrhagic cystitis. pic.intnih.gov Chlordimeform and its metabolite, 2-methyl-4-chloroaniline, were detected in their urine. nih.gov The affected workers recovered completely, with the illness lasting from one week to two months. nih.gov
Another reported case involved two men who developed acute hemorrhagic cystitis after cleaning a water tank. nih.gov Toxicological analysis revealed the presence of a chlordimeform metabolite, 4-chlor-2-methylaniline, in their serum and urine, suggesting the tank had previously contained the pesticide. nih.gov These cases highlight a direct link between chlordimeform exposure and acute bladder toxicity.
Incidence of Bladder Cancer and Other Neoplasms in Exposed Workers
Epidemiological evidence strongly suggests that occupational exposure to chlordimeform, and specifically its metabolite 4-chloro-o-toluidine, increases the risk of bladder cancer. nsw.gov.aunih.gov
A study of 49 workers in Germany who were involved in synthesizing chlordimeform from 4-chloro-o-toluidine found a significantly elevated incidence of bladder cancer. nih.gov Between 1982 and 1990, seven cases of bladder cancer were detected in this group. nih.gov The standardized incidence ratios (SIRs) were dramatically higher compared to the general populations of the former German Democratic Republic (SIR 89.7), Denmark (SIR 35.0), and Saarland (SIR 53.8). inchem.orgnih.gov The latency periods for these cancers ranged from 15 to 23 years. nih.gov
Bladder Cancer Incidence in a Cohort of 49 Chlordimeform Synthesis Workers
| Comparison Population | Observed Cases | Expected Cases | Standardized Incidence Ratio (SIR) | 95% Confidence Interval |
| Former GDR | 7 | 0.078 | 89.7 | 35.6 - 168.6 |
| Denmark | 7 | 0.200 | 35.0 | 13.9 - 65.7 |
| Saarland | 7 | 0.130 | 53.8 | 21.3 - 101.1 |
Data from Popp et al. (1992) showing a significantly increased risk of bladder cancer. inchem.orgnih.gov
Bladder Cancer Risk in a Multi-Plant Cohort of Chlordimeform-Exposed Men
| Plant Location | Cohort Size | Observed Cases | Expected Cases | Standardized Incidence Ratio (SIR) |
| Switzerland | 273 | 4 | 0.72 | 5.6 |
| USA (A) | 182 | 1 | 0.32 | 3.1 |
| United Kingdom | 174 | 3 | 1.06 | 2.8 |
| USA (B) | 163 | 1 | 0.26 | 3.8 |
| Australia | 55 | 1 | 0.27 | 3.7 |
| All Plants | 847 | 10 | 2.63 | 3.8 |
Data from Boyle & Macfarlane (1997) as cited in an INCHEM report. inchem.org
While bladder cancer is the most strongly associated neoplasm, some studies have noted other cancers. In a German mortality study, two workers exposed to chlordimeform developed brain tumors, which was considered higher than expected. epa.gov However, the link to other cancers is less definitive than the association with bladder cancer. nih.govepa.gov The carcinogenicity of chlordimeform is primarily attributed to its metabolite, 4-chloro-o-toluidine, which has been shown to be mutagenic. pic.int
Public Health Risk Assessment and Surveillance Programs
Public health risk assessments for chlordimeform hydrochloride have been conducted by national and international bodies to evaluate its potential carcinogenic risk to humans. These assessments have led to regulatory actions and the implementation of surveillance programs, primarily focused on occupational exposures.
Regulatory bodies like the United States Environmental Protection Agency (US EPA) and the International Agency for Research on Cancer (IARC) have evaluated the carcinogenic potential of chlordimeform and its metabolites. orst.eduitcilo.org The US EPA classified chlordimeform as a Group B2 "Probable Human Carcinogen". epa.govorst.edu This classification is used for agents with sufficient evidence of carcinogenicity in animals and inadequate or no evidence in humans. The EPA's risk assessment utilized a linearized multistage model to estimate cancer risk, assuming a no-threshold model for carcinogenesis. orst.edu The agency calculated specific cancer potency factors (Q1*) to quantify this risk. epa.gov For dietary exposure, the risk was primarily associated with residues in cottonseed oil and products from animals fed cottonseed, such as milk, meat, and eggs. epa.gov
The IARC has classified chlordimeform itself in Group 2B as "possibly carcinogenic to humans". itcilo.orgmcgill.cainchem.org However, its primary metabolite, 4-chloro-o-toluidine (also known as p-chloro-o-toluidine), is classified in Group 2A as "probably carcinogenic to humans". industrialchemicals.gov.au This distinction is crucial, as chlordimeform is metabolized to 4-chloro-o-toluidine in the body. inchem.org Studies in mice showed that 4-chloro-o-toluidine was carcinogenic, producing hemangiosarcomas. inchem.orgpic.int
Interactive Table: US EPA Oncogenic Risk Parameters for Chlordimeform
| Parameter | Value / Finding | Source |
| EPA Carcinogen Classification | Group B2: Probable Human Carcinogen | epa.govorst.edu |
| Worker Exposure Cancer Potency (Q1) | 0.94 (mg/kg/day)⁻¹ | epa.gov |
| Dietary Cancer Potency (Q1) | 1.3 (mg/kg/day)⁻¹ | epa.gov |
| Basis for Risk Estimates | 70-year life expectancy, 35-year working lifetime | epa.gov |
| Primary Dietary Exposure Sources | Cottonseed oil, milk, meat, and eggs from animals fed cottonseed products. | epa.gov |
Concerns over carcinogenicity, particularly for workers, prompted the establishment of surveillance and monitoring programs. epa.govpic.int These programs were often a condition for the continued, restricted use of the pesticide on crops like cotton before its eventual ban in many countries. epa.govepa.gov The primary method of surveillance was the monitoring of chlordimeform and its metabolites in the urine of occupationally exposed individuals. pic.intinchem.orgwho.int
Studies in the United States revealed that agricultural workers, especially mixer/loaders and equipment maintenance personnel, had the highest exposures. pic.int Urine monitoring of these workers detected chlordimeform metabolites at concentrations ranging from the detection limit of 0.05 ppm up to 8.6 ppm, with a calculated mean concentration of 0.1 ppm. pic.int Similarly, a surveillance program in Israel from 1980 to 1985 involved weekly urine monitoring for workers involved in the aerial application of chlordimeform on cotton. inchem.org The results showed that while the majority of samples had low levels, loaders consistently showed the highest exposure. inchem.org
Epidemiological studies have provided further evidence of risk. An incident in a Tennessee chemical packaging plant in 1975 saw workers develop severe hemorrhagic cystitis; chlordimeform and its 4-chloro-o-toluidine metabolite were subsequently detected in their urine. pic.int Furthermore, a retrospective mortality study of chemical workers in Germany suggested a link between the 4-chloro-o-toluidine metabolite and an induction of bladder cancer in humans. pic.int Another study of German and Danish workers involved in producing chlordimeform found a significantly higher incidence of urinary bladder cancer compared to the general population. nih.gov
These surveillance programs and risk assessments were instrumental in the decision-making process regarding the regulation of chlordimeform. epa.govepa.gov The findings led to stringent use restrictions, including requirements for closed mixing/loading systems, protective clothing, and applicator training, before its use was ultimately discontinued (B1498344) in the US and other nations. epa.govepa.gov
Interactive Table: Findings from Chlordimeform Worker Urine Monitoring Programs
| Study Location / Population | Findings | Source |
| USA Agricultural Workers | Metabolite levels detected between 0.05 ppm and 8.6 ppm. Highest levels in mixer/loaders. Mean concentration of 0.1 ppm. | pic.int |
| Israel Cotton Field Workers (1980-1985) | 86.8% of samples < 0.05 mg/L; 1.4% > 0.30 mg/L. Loaders had the highest exposure. | inchem.org |
| Tennessee Packaging Plant Workers (1975) | Chlordimeform and its 4-chloro-toluidine metabolite were detected in urine after workers developed hemorrhagic cystitis. | pic.int |
| Ciba-Geigy Study (1976-1977) | With protective measures, 20% of workers had urine metabolite levels of 1.0 ppm or greater, compared to 50% without protection. | epa.gov |
Regulatory Science and Policy Implications in Chlordimeform Hydrochloride Research
Scientific Basis for Regulatory Control Actions and Bans
The primary driver for the regulatory control and eventual ban of chlordimeform (B52258) hydrochloride was the mounting scientific evidence of its carcinogenic properties, largely attributed to its metabolite, 4-chloro-o-toluidine. wikipedia.orgpic.int
Initial concerns arose from animal studies. Research demonstrated that both chlordimeform and its principal metabolites were probable human carcinogens. pic.int Specifically, studies in mice revealed a dose-related increase in the incidence of malignant tumors of the blood vessels, known as hemangiosarcomas and hemangiomas. pic.intnih.gov While early carcinogenicity studies in rats yielded conflicting results, the consistent and dose-responsive tumorigenic effects in mice were a significant red flag for regulatory agencies. nih.govinchem.org
Human data further solidified these concerns. Epidemiological studies of workers involved in the manufacturing and packaging of chlordimeform provided critical evidence. For instance, a study of workers in a Tennessee chemical packaging plant reported a notable incidence of hematuria (blood in the urine). pic.int Subsequent biopsies of affected workers revealed severe hemorrhagic cystitis. pic.int Critically, both chlordimeform and its metabolite, 4-chloro-o-toluidine, were detected in the urine of these workers. pic.intiarc.fr
A retrospective mortality study of production workers in Germany further implicated the 4-chloro-o-toluidine metabolite in the induction of bladder cancer in humans. pic.intnih.gov These findings were particularly compelling as 4-chloro-o-toluidine is both an intermediate in the production of chlordimeform and a metabolite formed in the body after exposure. pic.int The International Agency for Research on Cancer (IARC) classified 4-chloro-o-toluidine as a probable human carcinogen (Group 2A), based on limited evidence in humans and sufficient evidence in experimental animals. wikipedia.orginchem.org This classification was a pivotal factor in the regulatory decisions that followed.
Beyond its carcinogenic potential, research also highlighted the neurotoxic effects of chlordimeform. herts.ac.uk It was found to interfere with the nervous and endocrine systems. herts.ac.uk While the acute toxicity of chlordimeform hydrochloride was classified as moderately hazardous by the World Health Organization (WHO), the long-term risks, particularly carcinogenesis, formed the scientific bedrock for its stringent regulation and prohibition. pic.intwho.int
Evolution of International and National Regulatory Frameworks
The regulatory response to the scientific findings on this compound evolved over several years, reflecting a growing international consensus on the need for control. The process began with voluntary actions by manufacturers and culminated in widespread governmental bans.
In the mid-1970s, in response to preliminary findings from long-term animal studies indicating a carcinogenic risk, manufacturers voluntarily suspended the distribution of chlordimeform. inchem.org This temporary measure allowed for the completion and review of further toxicological and residue studies. inchem.org
As more definitive data emerged, national governments began to take decisive action. By the late 1980s and early 1990s, numerous countries had implemented bans or severe restrictions on the use of chlordimeform. For example, in the United States, the Environmental Protection Agency (EPA) was reviewing the pesticide due to its carcinogenicity in mice and toxicity to wildlife, leading manufacturers to withdraw it from the market after the 1988 growing season. umn.edu The use of chlordimeform on cotton in the US ceased in 1989. iarc.fr Similarly, Australia banned its use due to health effects observed in overseas manufacturing workers. nsw.gov.au Production in Germany ceased in 1986. wikipedia.org
International bodies played a crucial role in coordinating and guiding these national efforts. The WHO, through its hazard classification system, categorized chlordimeform as moderately hazardous. pic.intwho.int The IARC's classification of the metabolite 4-chloro-o-toluidine as a probable human carcinogen provided a strong scientific justification for global action. wikipedia.orginchem.org
The Rotterdam Convention, an international treaty concerning the trade of hazardous chemicals, includes chlordimeform, subjecting it to the Prior Informed Consent (PIC) procedure. pan-europe.info This means that countries must be provided with information about the health and environmental risks of the chemical before they can import it. This framework empowers developing countries to make informed decisions about whether to allow the importation and use of hazardous pesticides like chlordimeform.
The evolution of these regulatory frameworks demonstrates a shift towards a more precautionary approach to pesticide regulation, where credible scientific evidence of potential harm, even in the absence of absolute certainty, can trigger protective measures.
Influence of Academic Research on Policy Development
Academic research was instrumental in every stage of the policy development process for this compound, from initial hazard identification to the justification for international bans. Independent scientific inquiry provided the foundational data that regulatory agencies and international bodies relied upon to make their assessments.
Early academic studies on the metabolism of chlordimeform were crucial in identifying 4-chloro-o-toluidine as a major and concerning metabolite. epa.gov Comparative metabolism studies, for instance, helped to elucidate the metabolic pathways and the formation of toxic byproducts in animal models. iaea.orgacs.org Research into the mechanisms of toxicity, including its action as a monoamine oxidase inhibitor and its effects on adrenergic receptors, provided a deeper understanding of its biological activity. medkoo.com
Furthermore, academic research contributed significantly to the development and refinement of analytical methods to detect chlordimeform and its metabolites in various matrices, including plant tissues, soil, water, and biological samples like urine. inchem.orginchem.org This was essential for monitoring worker exposure and environmental contamination, providing the quantitative data needed for risk assessment and regulatory enforcement.
Epidemiological studies conducted by academic researchers on exposed worker populations were particularly influential. These studies, which linked exposure to chlordimeform and its metabolite to adverse health outcomes like bladder cancer, provided the human evidence that was critical in moving from animal-based concerns to concrete policy action. nih.govnih.goviarc.fr
The peer-reviewed publication of this research ensured that the findings were subject to scientific scrutiny and disseminated globally, fostering an international scientific consensus that was difficult for policymakers to ignore. The collective body of academic research created a compelling narrative of risk that ultimately drove the stringent regulatory outcomes for this compound.
Ethical Considerations in Pesticide Research and Application
The case of this compound raises significant ethical considerations, both in the context of its research and its widespread application. These ethical dilemmas are central to the broader field of pesticide regulation and public health.
The use of human subjects in pesticide research is a particularly contentious issue. nih.gov While human data is invaluable for accurate risk assessment, the deliberate exposure of individuals to potentially harmful substances raises profound ethical questions. The principles of the Helsinki Declaration, which prioritize the well-being of the research subject, require that any such research undergo rigorous ethical review. nih.gov This includes ensuring that the potential benefits of the research outweigh the risks to participants and that subjects provide fully informed consent. nih.govsavemyexams.com In the case of chlordimeform, the studies on exposed workers, while providing critical data, also highlight the ethical imperative to protect workers from harmful exposures in the first place.
The inclusion of vulnerable groups in research, such as agricultural workers in developing countries, presents additional ethical challenges. scielo.org.mx There is a need to ensure that these populations are not disproportionately burdened with the risks of research and that they stand to benefit from the knowledge gained. scielo.org.mx
From a public health perspective, the continued use of a pesticide with known carcinogenic potential raises ethical questions about the balance between agricultural benefits and human health risks. The decision to ban or restrict chlordimeform reflects a policy choice that prioritizes the long-term health of the population, particularly those with the highest exposure risk, such as agricultural and chemical workers.
Furthermore, the design and conduct of research must be ethically sound. Studies must be scientifically valid and have a reasonable prospect of answering the research question to justify the involvement of human participants. nih.gov The establishment of clear inclusion and exclusion criteria and robust monitoring are essential to minimize risks to participants. nih.gov
The ethical considerations surrounding this compound underscore the responsibility of scientists, regulators, and manufacturers to prioritize human health and environmental safety in the development, testing, and application of pesticides.
Table of Research Findings on this compound and its Metabolites
| Finding Category | Research Detail | Key Compound(s) | Significance |
| Carcinogenicity (Animal) | Dose-related increase in hemangiosarcomas and hemangioendotheliomas in mice. pic.intnih.goviarc.fr | Chlordimeform, 4-chloro-o-toluidine | Primary evidence leading to regulatory review. |
| Carcinogenicity (Human) | Increased risk of bladder cancer in occupationally exposed workers. pic.intnih.gov | 4-chloro-o-toluidine | Confirmed carcinogenic risk in humans, driving bans. |
| Metabolism | Metabolized to 4-chloro-o-toluidine and N-formyl-4-chloro-o-toluidine. pic.intepa.gov | Chlordimeform, 4-chloro-o-toluidine, N-formyl-4-chloro-o-toluidine | Identified the primary carcinogenic agent. |
| Acute Toxicity | Classified as moderately hazardous (WHO Class II); causes hemorrhagic cystitis in humans. pic.int | Chlordimeform, 4-chloro-o-toluidine | Indicated immediate health risks from exposure. |
| Neurotoxicity | Acts as a monoamine oxidase inhibitor and interferes with adrenergic receptors. herts.ac.ukmedkoo.com | Chlordimeform, Desmethylchlordimeform | Demonstrated effects on the nervous system. |
Emerging Research Directions and Unaddressed Questions
Refined Mechanistic Studies on Toxicity Pathways
While the acute toxicity of chlordimeform (B52258) hydrochloride is documented, a deeper understanding of the intricate molecular and cellular pathways leading to its adverse effects is still required. smolecule.com Initial research has pointed to its action as a monoamine oxidase (MAO) inhibitor and an uncoupler of oxidative phosphorylation. smolecule.commedkoo.com However, the precise sequence of events and the interplay between these and other potential mechanisms are not fully elucidated.
Future research should focus on:
Receptor Interactions: Detailed investigations into how chlordimeform hydrochloride and its metabolites, such as 4-chloro-o-toluidine, interact with specific neuronal receptors. medkoo.com Studies have suggested interactions with adrenergic receptors in the brain. medkoo.com
Signal Transduction Cascades: Elucidating the downstream signaling pathways activated or inhibited by this compound exposure. This includes examining effects on second messenger systems and protein kinase cascades.
Mitochondrial Dysfunction: Beyond uncoupling, research is needed to explore other potential impacts on mitochondrial function, such as effects on mitochondrial DNA, membrane potential, and the generation of reactive oxygen species. smolecule.com
Genotoxicity and Carcinogenicity: The metabolite 4-chloro-o-toluidine is recognized as a potential carcinogen. wikipedia.orginchem.org Further studies are necessary to clarify the genotoxic mechanisms, including DNA adduct formation and the role of metabolic activation in initiating carcinogenesis. epa.gov
Comprehensive Environmental Fate Modeling under Varying Conditions
The environmental persistence and mobility of this compound are influenced by a variety of factors. fao.org While it is known to be moderately persistent in soil, its behavior under diverse environmental conditions requires more thorough investigation. herts.ac.uk
Key areas for future research include:
Hydrolysis and Photodecomposition: this compound's stability is pH-dependent, with faster hydrolysis occurring at higher pH and temperature. epa.govresearchgate.net It is unstable in neutral and basic aqueous media. researchgate.net More detailed kinetic models are needed to predict its degradation rates in different aquatic environments.
Soil Interactions: The compound's mobility in soil is considered moderate, with an estimated Koc value of 890. fao.org However, its interaction with different soil types, particularly those with high organic matter or clay content, needs to be modeled more comprehensively. fao.orgresearchgate.net
Metabolite Fate: The environmental fate of its primary degradation products, such as N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine, requires further study to fully assess the long-term environmental burden. fao.orginchem.org
Atmospheric Transport: While the hydrochloride salt has low volatility, the potential for atmospheric transport of the base form and its subsequent deposition warrants further investigation. inchem.orginchem.org
Development of Advanced Non-invasive Biomarkers for Exposure Assessment
Effective monitoring of human exposure to this compound is crucial for risk assessment and management, particularly in populations with historical or potential ongoing exposure. pic.int Current methods often rely on detecting metabolites in urine. epa.gov
Future research should prioritize the development of:
Specific and Sensitive Biomarkers: Identifying unique biomarkers of exposure and effect that can distinguish this compound exposure from that of other chemicals. This could involve exploring specific protein adducts or metabolic fingerprints. epa.gov
Non-invasive Techniques: Advancing non-invasive methods for exposure assessment, such as analyzing hair or saliva, to facilitate easier and more frequent monitoring.
Early Detection Markers: Developing biomarkers that can detect early biological effects before the onset of overt clinical symptoms, allowing for timely intervention.
Long-term Environmental Monitoring and Legacy Contamination Studies
Despite its discontinued (B1498344) use in many regions, the potential for legacy contamination of this compound and its persistent metabolites in the environment remains a concern. herts.ac.uknih.gov
A need exists for:
Systematic Monitoring Programs: Establishing long-term monitoring programs in areas with a history of heavy this compound use to assess the persistence and distribution of residues in soil, water, and biota.
Food Chain Bioaccumulation: Investigating the potential for bioaccumulation and biomagnification of this compound and its metabolites in terrestrial and aquatic food chains. herts.ac.uk
Ecological Impact Assessment: Conducting studies to determine the long-term ecological impacts of legacy contamination on non-target organisms and ecosystem health. epa.gov
Comparative Toxicology with Modern Agrochemicals
The toxicological profile of this compound provides a valuable benchmark for evaluating the relative safety of modern agrochemicals. orgprints.org
Future comparative studies should aim to:
Compare Modes of Action: Analyze the similarities and differences in the molecular mechanisms of toxicity between this compound and newer pesticides, particularly those with novel modes of action.
Assess Relative Toxicity: Conduct comprehensive toxicological assessments to compare the acute and chronic toxicity of this compound with that of currently used insecticides and acaricides. orgprints.org
Evaluate Environmental Impact: Compare the environmental fate and ecological risks of this compound with those of its modern counterparts to inform the development of more environmentally benign pesticides.
Data Gap Analysis and Future Research Priorities
A systematic analysis of the existing literature on this compound is necessary to identify critical data gaps and prioritize future research efforts. inchem.org
This analysis should focus on:
Human Health Data: Addressing the limited information on the long-term health effects of this compound exposure in human populations. epa.gov
Ecotoxicological Data: Filling gaps in the ecotoxicological database, particularly concerning the effects on a wider range of non-target species and at the ecosystem level. epa.gov
Combined Exposures: Investigating the toxicological effects of co-exposure to this compound and other environmental contaminants, as this reflects more realistic exposure scenarios.
The following table provides a summary of key research findings related to the environmental fate of this compound.
| Environmental Compartment | Finding | Citation |
| Soil | Moderately persistent; moderate mobility with an estimated Koc of 890. | herts.ac.ukfao.org |
| Water | Not expected to persist; hydrolysis is faster at increased pH and temperature. | herts.ac.ukepa.gov |
| Air | The hydrochloride salt has low volatility. | inchem.org |
The table below outlines the major degradation products of chlordimeform.
| Degradation Product | Parent Compound | Citation |
| N-dimethylchlordimeform | Chlordimeform | fao.org |
| N-formyl-4-chloro-o-toluidine | Chlordimeform | epa.govinchem.org |
| 4-chloro-o-toluidine | Chlordimeform | inchem.org |
Q & A
Q. How is Chlordimeform hydrochloride identified and characterized in laboratory settings?
Researchers employ analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Standard reference materials (CAS RN 19750-95-9) validated for pesticide residue analysis should be used, with storage at 0–6°C to maintain stability . Comparative analysis with authenticated intermediates (e.g., para-chloro-ortho-toluidine) synthesized via phosphorylation reactions ensures structural fidelity .
Q. What are the recommended protocols for safe handling and storage of this compound?
Store at 0–6°C in sealed, labeled containers to prevent degradation . Use chemically resistant gloves (nitrile/neoprene) and lab coats, and handle in fume hoods with adequate ventilation. While specific glove material data are limited, penetration testing and OSHA Hazard Communication Standards guide PPE selection . Emergency protocols must address spill containment and waste disposal per organochlorine compound regulations .
Q. What synthetic routes are used to produce this compound, and how are intermediates validated?
Synthesis involves phosphoryl oxychloride-mediated reactions with intermediates like para-chloro-ortho-toluidine. Each intermediate must be verified via thin-layer chromatography (TLC) and NMR against certified standards . Reaction completion is confirmed by monitoring pH-dependent precipitation of the hydrochloride salt, followed by recrystallization for purity ≥97% .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Conduct accelerated stability studies at temperatures ranging from -20°C to 25°C, with periodic sampling analyzed via HPLC for degradation products (e.g., 4-chloro-2-methylaniline). Photostability tests under UV light (λ = 254 nm) identify light-sensitive degradation pathways .
Advanced Research Questions
Q. What methodologies resolve contradictions in toxicological data for this compound?
Discrepancies often arise from metabolite variability (e.g., para-chloro-ortho-toluidine levels) and exposure duration. Implement longitudinal studies with standardized dosing (acute vs. chronic) and use LC-MS/MS for metabolite quantification . Cross-validate findings in multiple models (e.g., in vitro hepatocytes and in vivo rodents) to account for metabolic differences . Statistical power analysis during experimental design ensures adequate sample sizes .
Q. How can researchers optimize detection of this compound metabolites in biological matrices?
Solid-phase extraction (SPE) with mixed-mode cation exchange cartridges isolates metabolites from urine or plasma. Derivatization using pentafluoropropionic anhydride enhances GC-ECD sensitivity for para-chloro-ortho-toluidine, achieving LOQs <0.1 ppb . Validate methods with recovery studies (spiked samples at 0.1–10 ppb) and account for CYP450-mediated metabolic variations through enzyme phenotyping .
Q. What experimental approaches evaluate environmental persistence in agricultural ecosystems?
Conduct soil column studies under controlled pH (4–9) and moisture conditions, monitoring degradation via GC-ECD . Compare sterile vs. non-sterile soils to distinguish microbial vs. abiotic pathways. Use HRMS for non-targeted screening of transformation products and apply the Koc model to normalize data to soil organic carbon content .
Q. How can cross-reactivity be minimized in multi-pesticide residue analyses?
Employ orthogonal separation techniques (e.g., HILIC chromatography) paired with MS/MS detection to distinguish Chlordimeform from co-formulated pesticides like bendiocarb . Validate immunoassays with epitope mapping and confirm results via LC-MS/MS. Matrix-matched calibration curves reduce interference from agricultural extracts .
Q. What experimental designs study degradation pathways under environmental conditions?
Simulate field conditions using xenon-arc lamps (λ > 290 nm) for photodegradation and hydrolytic studies at pH 3–9. Isotopically labeled chlordimeform (e.g., ¹³C) tracks degradation pathways via HRMS, while Arrhenius modeling predicts temperature-dependent half-lives .
Q. How do experimental designs address conflicting data on this compound’s carcinogenic potential?
Integrate mechanistic studies (e.g., DNA adduct formation assays) with epidemiological data on para-chloro-ortho-toluidine exposure. Dose-response models should include benchmark dose (BMD) analysis, and studies must adhere to OECD guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
